molecular formula C25H29NO2 B583742 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone CAS No. 1427326-08-6

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone

Cat. No.: B583742
CAS No.: 1427326-08-6
M. Wt: 375.5 g/mol
InChI Key: RPDBGECJZVHHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCS-8 3-methoxy isomer is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends. Chemically, it can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole. This compound is a variant of RCS-8, differing by having a methoxy group at the 3, rather than 2, position of its phenylacetyl group .

Scientific Research Applications

RCS-8 3-methoxy isomer is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in various samples. The compound is also used in studies related to the pharmacological and toxicological effects of synthetic cannabinoids .

Mechanism of Action

    Target of Action

    • RCS-8 3-methoxy isomer is a synthetic cannabinoid . Its primary targets are likely the cannabinoid receptors (CB1 and CB2) in the endocannabinoid system (ECS). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly located in immune cells and peripheral tissues.

Safety and Hazards

The product is intended for forensic and research applications . It is not for human or veterinary use . Further safety and hazard information is not available in the current resources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-8 3-methoxy isomer involves the reaction of 1-(2-cyclohexylethyl)-1H-indole with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of RCS-8 3-methoxy isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

RCS-8 3-methoxy isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RCS-8 3-methoxy isomer is unique due to its specific structural modification, which may result in different pharmacological properties compared to its analogs. The position of the methoxy group can influence the compound’s binding affinity to cannabinoid receptors and its overall biological activity .

Properties

IUPAC Name

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDBGECJZVHHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345377
Record name RCS-8 3-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427326-08-6
Record name RCS-8 3-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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